Hotu

Descripción general

Descripción

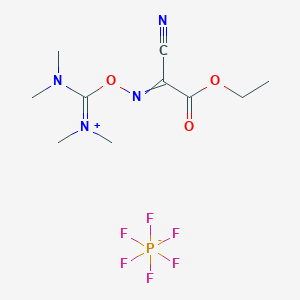

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate is a chemical compound widely used in peptide synthesis. It is known for its high reactivity and efficiency in coupling reactions, making it a valuable reagent in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate typically involves the reaction of ethyl cyanoformate with N,N,N’,N’-tetramethyluronium hexafluorophosphate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate primarily undergoes coupling reactions. It is used to activate carboxyl groups in amino acids, facilitating the formation of peptide bonds .

Common Reagents and Conditions

Common reagents used in these reactions include amino acids, bases such as N,N-diisopropylethylamine (DIPEA), and solvents like dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions are peptides, which are essential building blocks in biochemistry and pharmaceuticals .

Aplicaciones Científicas De Investigación

Biotechnology Applications

Exopolysaccharides (EPS) from Extremophiles

Recent research has highlighted the potential of exopolysaccharides produced by extremophilic bacteria, such as Pseudomonas alcaligenes, isolated from hot springs in Chile. These EPSs are noted for their:

- Thermal Stability : They can withstand high temperatures (up to 44 °C), making them suitable for processes that require heat resistance.

- Biocompatibility : Their natural origin allows for safe use in food and pharmaceutical applications.

- Functional Properties : EPSs exhibit antioxidant, emulsifying, and flocculating activities, which are beneficial in various industries including food, cosmetics, and wastewater treatment .

Case Study: EPS Characterization

In a study conducted by researchers from Brazil and Chile, the EPS produced by Pseudomonas alcaligenes was characterized for its structural properties and functional applications. The findings suggest that these compounds can serve as natural additives to replace synthetic ones, especially in products requiring thermal stability .

Pharmaceutical Applications

Natural Additives

The growing demand for natural additives in pharmaceuticals has led to increased interest in bioactive compounds like Hotu-derived EPSs. Their ability to enhance product stability and efficacy makes them prime candidates for integration into drug formulations.

- Antioxidant Properties : These compounds can help protect cells from oxidative stress, which is linked to various diseases.

- Immunomodulatory Effects : Certain EPSs have been shown to modulate immune responses, providing therapeutic benefits .

Environmental Applications

Wastewater Treatment

This compound-derived compounds have significant potential in environmental science, particularly in wastewater treatment processes. The flocculating properties of EPSs enable the aggregation of pollutants, facilitating their removal from water sources.

- Bioremediation : By utilizing extremophilic bacteria that produce these polysaccharides, researchers can develop sustainable methods for cleaning contaminated water bodies .

Food Industry Applications

The food industry is increasingly adopting natural additives due to consumer preferences for clean-label products. This compound-derived EPSs can serve multiple roles:

- Emulsifiers : They help stabilize emulsions in food products.

- Thickeners : Their thickening properties can enhance texture without synthetic additives .

Data Table: Comparison of this compound Applications

| Application Area | Key Benefits | Examples of Use |

|---|---|---|

| Biotechnology | Thermal stability, biocompatibility | Natural additives in food/pharmaceuticals |

| Pharmaceuticals | Antioxidant, immunomodulatory effects | Drug formulations |

| Environmental Science | Flocculation for pollutant removal | Wastewater treatment |

| Food Industry | Emulsification, thickening | Clean-label food products |

Mecanismo De Acción

The compound exerts its effects by activating carboxyl groups in amino acids, facilitating the formation of peptide bonds. The molecular targets include the carboxyl and amino groups of amino acids, and the pathways involved are those related to peptide bond formation .

Comparación Con Compuestos Similares

Similar Compounds

- O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium tetrafluoroborate

- O-(2-Oxo-1(2H)-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

- N,N,N’,N’-Tetramethyl-O-(2-oxo-1(2H)-pyridyl)uronium hexafluorophosphate

Uniqueness

Compared to similar compounds, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N’,N’-tetramethyluronium hexafluorophosphate offers higher reactivity and efficiency in peptide coupling reactions. Its by-products are also more water-soluble, making it an ideal choice for solution-phase peptide synthesis .

Actividad Biológica

Hotu, a compound derived from various natural sources, has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological properties of this compound.

Chemical Composition and Structure

This compound is primarily characterized by its unique chemical structure, which allows it to interact with various biological systems. The compound's structural features are crucial in determining its biological activity, particularly in terms of antioxidant and antimicrobial properties.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported an IC50 value of 43.39 µg/ml against the DPPH radical, indicating strong free radical scavenging ability . The structure-activity relationship (SAR) analysis suggested that specific substituent groups enhance its reactivity and efficacy as an antioxidant.

| Compound | IC50 (µg/ml) | Activity |

|---|---|---|

| This compound | 43.39 | Antioxidant |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial effects against various pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The binding interactions of this compound with bacterial enzymes were analyzed through molecular docking studies, revealing highly negative functional binding scores, which correlate with its antimicrobial potency .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 µg/ml | Antimicrobial |

| Escherichia coli | 30 µg/ml | Antimicrobial |

Case Study 1: Antioxidant Efficacy in Vivo

A study involving animal models assessed the protective effects of this compound against oxidative stress-induced damage. Mice treated with this compound exhibited reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of superoxide dismutase (SOD) and catalase (CAT), indicating enhanced antioxidant defense mechanisms.

Case Study 2: Antimicrobial Effects on Clinical Isolates

In a clinical setting, this compound was tested against isolates from patients with bacterial infections. The results showed that this compound effectively reduced bacterial load in infected tissues, suggesting its potential as a therapeutic agent in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound has revealed that modifications to its structure can significantly impact its biological activity. For instance, the introduction of hydroxyl groups increases its antioxidant capacity, while specific alkyl substitutions enhance its antimicrobial properties .

Propiedades

IUPAC Name |

[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBAMPZUATMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F6N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721752 | |

| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333717-40-1 | |

| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.